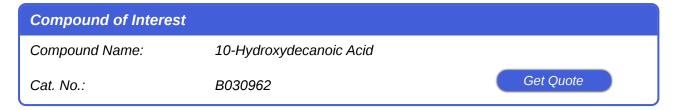


Synthesis of 10-Hydroxydecanoic Acid: Application Notes and Protocols for Researchers

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical and biosynthetic synthesis of **10-hydroxydecanoic acid**. This valuable fatty acid, found in royal jelly, has garnered significant interest for its potential therapeutic properties, including immunomodulatory, estrogenic, and anti-inflammatory effects.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the quantitative data for different synthesis methods of **10-hydroxydecanoic acid**, allowing for a clear comparison of their efficiencies.



Synthesis Method	Starting Material	Key Reagents /Biocataly st	Reaction Time	Temperat ure (°C)	Yield (%)	Referenc e
Chemical Synthesis						
Alkaline Cleavage	Castor Oil	Sodium hydroxide, o-cresol, sec-octyl alcohol	300 min	180-200	71%	[1]
Alkaline Cleavage under Pressure	Castor Oil	Sodium hydroxide, ethanol	12 hours	200 ± 5	High (not specified)	[2]
Microwave- Assisted Alkaline Cleavage	Castor Oil	Sodium hydroxide, 2-octanol	2 hours	167	77.41%	[3]
Biosynthesi s						
Two-Step Whole-Cell Catalysis	Decanoic Acid	Engineere d E. coli (CYP153A 33- CPRBM3)	9 h (step 1) + 20 h (step 2)	Not specified	65.6% conversion in step 2	[4][5]
One-Step Whole-Cell Catalysis	Decanoic Acid	Engineere d E. coli (ACOX, FadE, Macs, Ydil, CYP)	10 hours	Not specified	75.6% conversion	[6][7]



Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of **10-hydroxydecanoic acid**.

Protocol 1: Synthesis of 10-Hydroxydecanoic Acid from Castor Oil via Alkaline Cleavage

This protocol describes the synthesis of **10-hydroxydecanoic acid** by the high-temperature alkaline cleavage of castor oil.

alkaline cleavage of castor oil.
Materials:
Castor oil
Sodium hydroxide (NaOH)
• o-cresol
sec-octyl alcohol
• Ethanol
• Sulfuric acid (H ₂ SO ₄)
Reaction vessel with reflux condenser and mechanical stirring
Heating mantle
Separatory funnel
• Filtration apparatus
Drying oven
Procedure:



- Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, combine castor oil, sodium hydroxide, and a solvent system of o-cresol and sec-octyl alcohol (v/v = 2.8:1).[1]
- Reaction: Heat the mixture to 180-200°C with continuous stirring for 300 minutes.[1]
- Alternative Pressurized Reaction: Alternatively, use ethanol as a solvent and heat the mixture in an autoclave at $200 \pm 5^{\circ}$ C under a pressure of 3-4 MPa for 12 hours.[2]
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Acidification: Acidify the reaction mixture by the staged addition of sulfuric acid to a pH of
 6.5, which will cause the separation of an oil layer.[2] Allow the mixture to stand for 1 hour.[2]
- Isolation: Separate the aqueous layer and cool it to below 40°C. Further acidify the aqueous layer with sulfuric acid to a pH of 3. Allow the solution to stand for over 12 hours to precipitate the crude **10-hydroxydecanoic acid**.[2]
- Purification: Collect the precipitate by filtration and wash it with water until it is neutral. Dry the purified **10-hydroxydecanoic acid** in an oven.[2]
- Characterization: Characterize the final product by HRMS and NMR spectroscopy to confirm its structure and purity.[1]

Protocol 2: Biosynthesis of 10-Hydroxydecanoic Acid using Engineered E. coli

This protocol details the whole-cell biocatalytic synthesis of **10-hydroxydecanoic acid** from decanoic acid using engineered Escherichia coli. This method can be performed in one or two steps.

Materials:

 Engineered E. coli strain expressing the necessary enzymes (e.g., P450 terminal hydroxylase CYP153A33-CPRBM3 for the two-step process, or a combination of ACOX, FadE, Macs, Ydil, and CYP for the one-step process).[4][6][8]



- Luria-Bertani (LB) medium (or other suitable growth medium)
- Inducer (e.g., IPTG)
- Decanoic acid (substrate)
- Permeabilization agent (optional, e.g., Triton X-100, DMSO)
- Centrifuge
- Incubator shaker
- Extraction solvent (e.g., ethyl acetate)
- Analytical equipment (e.g., GC-MS, HPLC)

Procedure:

- Cell Culture: Inoculate a sterile culture medium with the engineered E. coli strain. Grow the cells in an incubator shaker at an appropriate temperature (e.g., 37°C) until they reach the mid-logarithmic growth phase.
- Induction: Induce the expression of the catalytic enzymes by adding an inducer (e.g., IPTG)
 to the culture medium and continue incubation for several hours at a suitable temperature
 (e.g., 20-30°C).
- Cell Preparation: Harvest the cells by centrifugation. For the two-step process, the cells may be permeabilized to facilitate substrate entry and product release.[4]
- Biocatalytic Reaction (Two-Step Process):
 - Step 1: Resuspend the permeabilized cells in a reaction buffer containing decanoic acid.
 Incubate for approximately 9 hours to convert decanoic acid to trans-2-decenoic acid.[4]
 - Step 2: After 9 hours, collect the supernatant by centrifugation. Use this supernatant, containing trans-2-decenoic acid, as the substrate for the second step with a fresh batch of engineered E. coli expressing the P450 terminal hydroxylase. Incubate for approximately 20 hours to produce 10-hydroxydecanoic acid.[4][5]



- Biocatalytic Reaction (One-Step Process):
 - Resuspend the induced cells in a reaction buffer containing decanoic acid. Incubate for approximately 10 hours to directly convert decanoic acid to 10-hydroxydecanoic acid.[6]
 [7]
- Product Extraction: After the reaction, acidify the reaction mixture and extract the 10hydroxydecanoic acid using an organic solvent such as ethyl acetate.
- Analysis: Analyze the extracted product for yield and purity using GC-MS or HPLC.

Signaling Pathways and Experimental Workflows

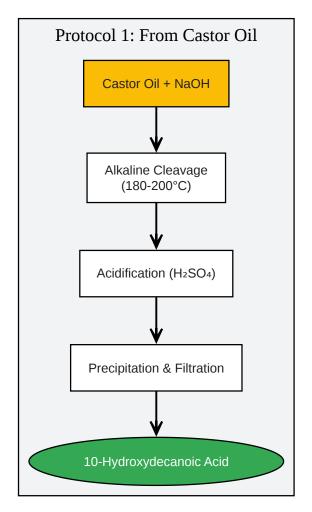
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by **10-hydroxydecanoic acid** and the experimental workflows for its synthesis.

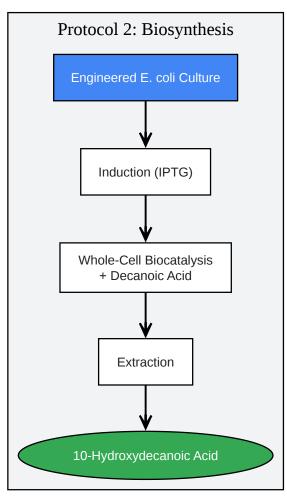
Signaling Pathways

Caption: Signaling pathways modulated by **10-Hydroxydecanoic acid**.

Experimental Workflows







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Caption: Experimental workflows for the synthesis of **10-Hydroxydecanoic acid**.

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